molecular formula C17H19ClN4O2S B2665619 5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-10-6

5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2665619
CAS No.: 898346-10-6
M. Wt: 378.88
InChI Key: SFEUKLVAHLFRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic compound designed for research purposes, featuring the thiazolo[3,2-b][1,2,4]triazole bicyclic scaffold. This heteroatom-rich structure is of significant interest in medicinal chemistry for developing potential therapeutic agents . The core scaffold is known to be explored for diverse biological activities, with research indicating promising applications in two main areas: anticancer and anti-infective studies. In anticancer research, derivatives of this chemical class have demonstrated excellent activity in screens against the NCI-60 human tumor cell lines, with some compounds showing selective toxicity against cancer cells while sparing normal somatic cells . The morpholino and chlorophenyl substituents in this specific analogue are designed to influence the molecule's properties and its interaction with biological targets. In antimicrobial research, closely related thiazolo[2,3-c][1,2,4]triazole analogues have been rationally designed and synthesized as potential anti-infective agents, showing activity against bacterial strains such as E. coli , S. mutans , and B. subtilis . This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(3-chlorophenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-2-13-19-17-22(20-13)16(23)15(25-17)14(21-6-8-24-9-7-21)11-4-3-5-12(18)10-11/h3-5,10,14,23H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEUKLVAHLFRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.

    Substitution Reactions: The resulting thiazolo[3,2-b][1,2,4]triazole is then subjected to substitution reactions to introduce the 3-chlorophenyl and morpholino groups.

    Final Functionalization: The ethyl group is introduced through alkylation reactions, and the hydroxyl group is added via oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The morpholino group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Decomposition products of the morpholino group.

Scientific Research Applications

The compound exhibits various biological activities attributed to its structural components:

  • Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation through several mechanisms.
  • Antimicrobial Properties : The compound demonstrates effectiveness against a range of microbial pathogens.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of the compound on various cancer cell lines. The results indicated significant cytotoxicity linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This suggests that the compound may serve as a lead candidate for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound. It exhibited potent activity against both Gram-positive and Gram-negative bacteria. The findings suggest that it could be a valuable lead compound for antibiotic development, especially in light of rising antibiotic resistance.

Research Findings and Insights

Recent studies have expanded on the biological activities associated with thiazole derivatives like this compound:

  • Synergistic Effects : Combinations with other antimicrobial agents have shown enhanced efficacy against resistant strains.
  • Pharmacokinetics : Preliminary studies indicate favorable absorption and distribution characteristics in vivo, suggesting potential for therapeutic use.
ActivityMechanismReference
AnticancerInhibits kinase activity
AntimicrobialDisrupts cell membrane integrity
Apoptosis InductionModulates apoptosis pathways

Mechanism of Action

The mechanism of action of 5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The chlorophenyl and morpholino groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents Key Functional Groups
5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl, morpholino, ethyl Morpholine, Cl, ethyl
5-((3-Chlorophenyl)(4-ethylpiperazinyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl, 4-ethylpiperazinyl, ethyl Piperazine, Cl, ethyl
5-((4-(3-Chlorophenyl)piperazinyl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[...] Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Ethoxy-3-methoxyphenyl, 4-(3-chlorophenyl)piperazinyl, methyl Methoxy, ethoxy, piperazine, Cl
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) Thiazolo[3,2-b][1,2,4]triazole 4-Fluorophenyl Fluorine
3-(3-Chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (5a-j) Triazolo[3,4-b][1,3,4]thiadiazole 3-Chlorophenyl, aryl Chlorine, variable aryl groups

Key Observations:

Substituent Diversity: The target compound’s morpholino group distinguishes it from analogs with piperazinyl (e.g., 5-((3-Chlorophenyl)(4-ethylpiperazinyl)methyl)-2-ethyl[...]) or methoxy/ethoxy substituents (e.g., 5-((4-(3-Chlorophenyl)piperazinyl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methyl[...] ). Morpholine’s oxygen atom may improve solubility compared to nitrogen-rich piperazine derivatives .

Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl group in the target compound contrasts with 4-fluorophenyl in 3c , which exhibited potent anticonvulsant activity. Chlorine’s larger atomic radius and lipophilicity may enhance membrane penetration but reduce selectivity compared to fluorine .

Pharmacological Activity Comparison

Key Insights:

  • Anticonvulsant Potential: The 4-fluorophenyl analog (3c) showed high MES selectivity, suggesting that halogen positioning significantly impacts activity. The target compound’s 3-chlorophenyl group may exhibit different binding interactions with neuronal ion channels .
  • Anticancer Activity: Arylidene derivatives (e.g., 269a–e) demonstrated sub-micromolar IC₅₀ values, linked to their ability to stabilize or disrupt DNA-topoisomerase complexes. The morpholino group in the target compound could modulate kinase inhibition due to its hydrogen-bonding capacity .

Key Notes:

  • Synthetic Feasibility: Morpholino-containing analogs typically require multi-step synthesis involving condensation of morpholine with chlorophenyl precursors, similar to methods for piperazinyl derivatives (e.g., 5-((3-Chlorophenyl)(4-ethylpiperazinyl)methyl)-2-ethyl[...]) .
  • Spectroscopic Gaps : The target compound’s ¹H-NMR would likely show signals for morpholine protons (δ 3.5–3.7 ppm) and ethyl groups (δ 1.2–1.4 ppm), but experimental data is absent in the literature reviewed.

Structure-Activity Relationship (SAR) Highlights

  • Morpholine vs. This may enhance CNS penetration for anticonvulsant applications .
  • Chlorine Positioning : 3-Chlorophenyl analogs (e.g., 3-(3-Chlorophenyl)-6-aryl-thiadiazoles ) showed stronger antimicrobial activity than 4-substituted derivatives, likely due to optimized hydrophobic interactions .
  • Ethyl Substituent : The ethyl group in the target compound may improve metabolic stability compared to methyl or unsubstituted analogs, as seen in pharmacokinetic studies of related triazoles .

Biological Activity

The compound 5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic organic compound that belongs to the class of thiazole and triazole derivatives. Its unique structure incorporates a thiazolo[3,2-b][1,2,4]triazole core along with a chlorophenyl and morpholino moiety, suggesting potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C15H17ClN4SC_{15}H_{17}ClN_{4}S, and it possesses significant biological activity due to its structural components. The compound's synthesis typically involves multi-step organic reactions under controlled conditions to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used for characterization.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole ring exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown potent anti-proliferative effects against various human cancer cell lines. In particular:

CompoundCancer Cell LineIC50 (µM)
9gMCF-72.00 ± 0.03
9kMCF-75.00 ± 0.01

These values indicate that the tested compounds exhibit significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin (0.64 µM) and Cisplatin (14 µM) .

The mechanism of action for these compounds is not fully elucidated but may involve interactions with specific proteins or enzymes within cancer cells. Molecular docking studies suggest that these compounds can form hydrogen bonds with amino acid residues in target proteins, enhancing their binding affinity and biological effectiveness.

Pharmacological Studies

Pharmacological evaluations have demonstrated that compounds similar to this compound possess diverse biological profiles:

  • Antibacterial Activity : Some derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : Certain compounds have been identified as effective acetylcholinesterase inhibitors and have shown strong inhibitory activity against urease .

Case Studies

A relevant case study involved the synthesis and evaluation of various triazole derivatives for their biological activities:

  • Study Design : A library of triazole compounds was synthesized and screened for anticancer activity against MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) cell lines.
  • Findings : Compounds exhibited varying degrees of cytotoxicity with some showing IC50 values comparable to established chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-((3-chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol?

  • Answer : The synthesis typically involves multi-step heterocyclic reactions. For example, outlines a protocol for analogous compounds using:

  • Step 1 : Condensation of thiol-containing intermediates (e.g., 1,2,4-triazole-5-thiol) with chlorinated aromatic ketones under catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5, PEG-400 solvent at 70–80°C).
  • Step 2 : Cyclization via reflux with reagents like N-arylmaleimide in glacial acetic acid ( ).
  • Purification : Use of recrystallization (e.g., aqueous acetic acid) and TLC monitoring .

Q. How is the structural integrity of the compound validated during synthesis?

  • Answer : Standard characterization methods include:

  • Spectroscopy : 1^1H NMR to confirm substituent positions (e.g., chemical shifts for morpholine protons at δ 3.5–3.7 ppm) and IR for functional groups (e.g., -OH stretch at ~3400 cm1^{-1}) ( ).
  • Elemental Analysis : Quantifying C, H, N, S, and Cl to verify stoichiometry ( ).
  • Chromatography : HPLC for purity assessment (>95%) ( ) .

Q. What preliminary biological assays are recommended for this compound?

  • Answer : Initial screening often includes:

  • Antimicrobial Activity : Agar dilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determination) ( ).
  • Enzyme Inhibition : Testing against targets like 14-α-demethylase (CYP51) via spectrophotometric assays ( ) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiazolo-triazole core structure?

  • Answer : Critical factors include:

  • Catalyst Selection : Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve regioselectivity and reduce side reactions ().
  • Solvent Optimization : Polar aprotic solvents (e.g., PEG-400) enhance solubility and reaction rates ().
  • Temperature Control : Maintaining 70–80°C prevents premature cyclization (). For troubleshooting low yields, consider varying stoichiometric ratios of chlorophenyl/morpholine precursors .

Q. How to resolve contradictions in biological activity data across different studies?

  • Answer : Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion).
  • Structural Analogues : Compare activity with similar compounds (e.g., 5-(3-chlorophenyl)-4H-triazole-3-thiol in ).
  • Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CYP51 ( ) .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Answer : Utilize tools like:

  • ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogP), bioavailability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers for membrane permeability.
  • Docking Studies : Align with crystal structures of targets (e.g., PDB ID 3LD6 for CYP51) ( ) .

Methodological Considerations

Q. What analytical techniques differentiate stereoisomers in this compound?

  • Answer :

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
  • Circular Dichroism (CD) : Detect Cotton effects for enantiomers.
  • X-ray Crystallography : Resolve absolute configuration (as in for pyrazoline derivatives) .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Answer :

  • Core Modifications : Vary substituents on the chlorophenyl (e.g., 2-Cl vs. 4-Cl) and morpholine groups ( ).
  • Biological Profiling : Test derivatives against panels of enzymes/cell lines (e.g., antifungal activity in ).
  • Statistical Analysis : Apply QSAR models (e.g., CoMFA) to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.